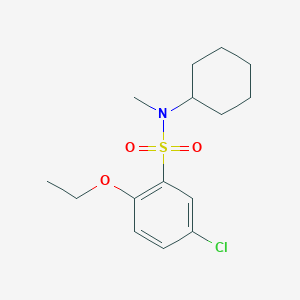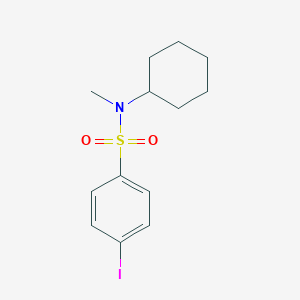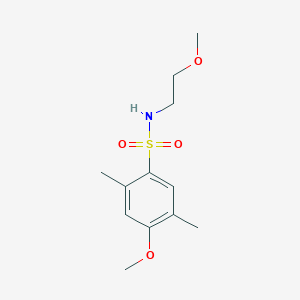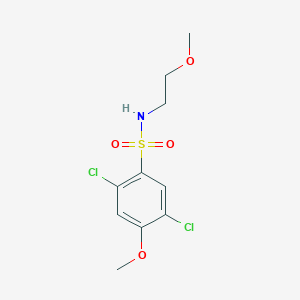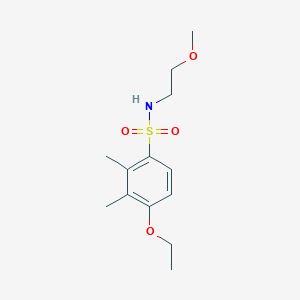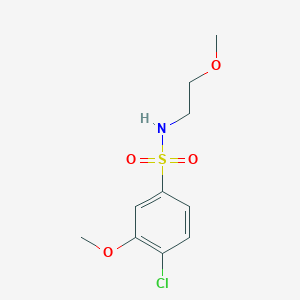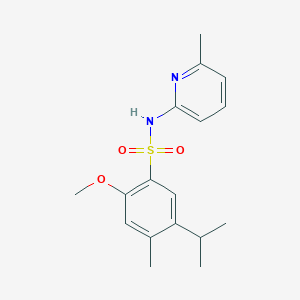
2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has shown potential in scientific research applications. MPB-PEA is a sulfonamide derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide-PEA is not yet fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound-PEA has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of several antioxidant enzymes, including glutathione peroxidase and catalase. This compound-PEA has also been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide-PEA in lab experiments is its potential as a neuroprotective agent. Its ability to reduce oxidative stress and inflammation makes it a promising candidate for further study in the treatment of neurodegenerative diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide-PEA. One area of interest is its potential as a treatment for Alzheimer's disease. Another direction is to explore its effects on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to fully understand the safety and efficacy of this compound-PEA in humans.
Synthesemethoden
2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide-PEA can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with 6-methylpyridin-2-amine, followed by the addition of isopropylamine. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-(propan-2-yl)benzenesulfonamide-PEA has been studied for its potential as a neuroprotective agent. In one study, this compound-PEA was found to protect against neuronal damage caused by oxidative stress in vitro. Another study found that this compound-PEA was able to reduce inflammation and prevent cell death in a mouse model of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(15(22-5)9-12(14)3)23(20,21)19-17-8-6-7-13(4)18-17/h6-11H,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYKQAKPERRMNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B497834.png)

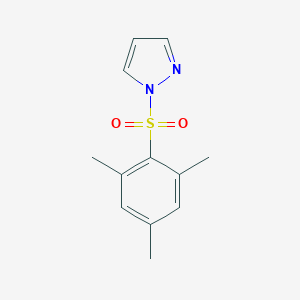
![1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B497843.png)

